molecular formula C11H20O2 B2506884 2-Tert-butylcyclohexane-1-carboxylic acid CAS No. 96188-51-1

2-Tert-butylcyclohexane-1-carboxylic acid

Cat. No.: B2506884
CAS No.: 96188-51-1
M. Wt: 184.279
InChI Key: FVPFFBYHXHQMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylcyclohexane-1-carboxylic acid (CAS 96188-51-1) is a high-purity organic compound supplied for research and further manufacturing applications. This cyclohexane derivative features a sterically demanding tert-butyl group adjacent to the carboxylic acid functionality, making it a valuable building block in organic synthesis and medicinal chemistry research . With a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol , it serves as a key precursor for the synthesis of carboxamide derivatives that are investigated for their cooling sensation properties, such as 2-tert-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide . The compound has a storage requirement of sealed in dry conditions at 2-8°C . Researchers utilize this chiral scaffold for developing stereochemically defined molecules, as evidenced by the commercial availability of specific enantiomers like (1S,2R)-2-tert-butylcyclohexane-1-carboxylic acid . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines, as the compound may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPFFBYHXHQMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-Tert-butylcyclohexane-1-carboxylic Acid Isomers

The spatial arrangement of the tert-butyl and carboxyl groups on the cyclohexane (B81311) ring gives rise to cis and trans isomers. The stereoselective synthesis of these isomers is a critical aspect of its chemistry, primarily achieved through catalytic hydrogenation.

Catalytic Hydrogenation Strategies for Cyclohexane Ring Formation

Catalytic hydrogenation of the aromatic precursor, 2-tert-butylbenzoic acid, is a common method for producing the saturated cyclohexane ring. This process involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst. The choice of catalyst and reaction conditions significantly influences the stereochemical outcome of the reaction, dictating the ratio of cis to trans isomers.

The selection of the catalyst is a pivotal factor in the hydrogenation of substituted benzoic acids. Noble metals such as palladium, rhodium, and ruthenium are frequently employed, each exhibiting different activities and selectivities.

Palladium (Pd): Palladium catalysts, often supported on carbon (Pd/C), are effective for the hydrogenation of the aromatic ring. In the hydrogenation of benzoic acid, Pd/C has been shown to provide 100% selectivity to cyclohexanecarboxylic acid. nih.govwikipedia.org However, ruthenium-based catalysts are generally considered more active. wikipedia.org

Rhodium (Rh): Rhodium catalysts, particularly on a carbon support (Rh/C), have demonstrated high activity and selectivity in the hydrogenation of benzoic acid and its derivatives. acs.orgnih.gov For benzoic acid hydrogenation, the activity of various transition metal catalysts was found to follow the order: Rh/C > Ru/C > Pt/C > Pd/C. acs.orgnih.gov Rhodium is a versatile hydrogenation catalyst capable of reducing a wide array of functional groups. nih.gov

Ruthenium (Ru): Ruthenium catalysts, such as 5% Ru/C, are highly active in the hydrogenation of both the aromatic ring and the carboxylic group of benzoic acid. wikipedia.org However, the selectivity can be tuned. For instance, a binary solvent system of 1,4-dioxane (B91453) and water can increase the selectivity towards cyclohexane carboxylic acid by promoting the orientation of the aromatic ring towards the catalyst surface. nih.govmdpi.com

The catalytic performance for the hydrogenation of various benzoic acid derivatives is summarized in the table below.

CatalystSubstrateProductSelectivityReference
5% Pd/CBenzoic AcidCyclohexanecarboxylic Acid100% wikipedia.org
Rh/CBenzoic AcidCyclohexanecarboxylic Acid100% acs.orgnih.gov
5% Ru/CBenzoic AcidCyclohexanecarboxylic Acid86% (in 1:1 1,4-dioxane/water) nih.gov
Pt/TiO2Benzoic Acid Derivativescis-Cyclohexanecarboxylic Acid DerivativesKinetically favored researchgate.net

The ratio of cis to trans isomers of this compound is highly dependent on the reaction conditions during catalytic hydrogenation. Factors such as temperature, pressure, and solvent composition play a crucial role in determining the stereochemical outcome.

Generally, the hydrogenation of substituted benzoic acids tends to yield the kinetically favored cis-isomer. researchgate.net For instance, the hydrogenation of various methyl-substituted benzoic acids over a Pt/TiO2 catalyst resulted in the formation of the cis-isomer as the major product. researchgate.net The bulky tert-butyl group in the 2-position is expected to sterically hinder the approach of the aromatic ring to the catalyst surface, which can influence the cis/trans ratio of the product.

Higher temperatures and pressures are often required for the hydrogenation of benzoic acid to overcome the resonance energy of the aromatic ring. organicchemistrytutor.com However, these conditions can also lead to side reactions. The use of supercritical carbon dioxide (scCO2) as a solvent has been shown to allow for lower reaction temperatures. acs.orgnih.gov The specific conditions for optimizing the yield of a particular isomer of this compound would require empirical determination, but the general trends observed for other substituted benzoic acids provide a guiding framework.

Carboxylation Reactions for Functional Group Introduction (e.g., Koch-Haaf Carboxylation)

The Koch-Haaf carboxylation is a powerful method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst, such as sulfuric acid. cambridge.orgnih.gov This reaction proceeds through a carbocation intermediate. cambridge.org

In the context of synthesizing this compound, a suitable substrate would be 1-tert-butylcyclohexene. The reaction mechanism involves the protonation of the alkene to form a tertiary carbocation, which is then attacked by carbon monoxide to form an acylium ion. Subsequent hydrolysis yields the desired tertiary carboxylic acid. cambridge.org The use of formic acid as a source of carbon monoxide allows the reaction to be carried out at or near room temperature and atmospheric pressure. cambridge.org

Enantioselective Synthetic Routes to Chiral Forms

The presence of two stereocenters in this compound means that it can exist as enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications where specific stereochemistry is required.

One of the most straightforward strategies for enantioselective synthesis is the use of a chiral precursor, often referred to as the "chiral pool" approach. This method involves starting with a readily available enantiomerically pure compound and chemically transforming it into the desired product, thereby transferring the initial chirality.

For the synthesis of chiral this compound, a potential chiral precursor could be (S)-(-)-perillic acid. This naturally occurring monoterpene possesses a chiral center and a carboxylic acid group on a six-membered ring. scispace.com A synthetic sequence could be envisioned where the isopropenyl group of perillic acid is transformed into a tert-butyl group, and the double bond within the cyclohexane ring is selectively hydrogenated to establish the desired stereochemistry at the second chiral center. The success of this approach would depend on the stereocontrol exerted in the hydrogenation step, influenced by the existing chiral center.

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. mdpi.com After the desired stereocenter is created, the auxiliary is removed. For example, chiral oxazolidinones have been used to direct alkylation reactions to create new stereocenters with high selectivity.

Asymmetric Induction in Cyclization and Addition Reactions

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis methodologies. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is crucial in establishing the desired stereochemistry at the C1 and C2 positions of the cyclohexane ring. This can be achieved through various strategies, including chiral auxiliary-mediated reactions, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

One potential approach involves asymmetric intramolecular cyclization reactions. For instance, a suitably substituted acyclic precursor could be cyclized under the influence of a chiral catalyst or with a chiral auxiliary appended to the molecule. The chiral entity would bias the transition state of the cyclization, leading to the formation of the cyclohexane ring with a preference for one diastereomer.

A more common and versatile strategy for constructing substituted cyclohexanes involves asymmetric addition reactions, particularly conjugate additions to cyclic enones. The asymmetric Michael addition, for example, is a powerful tool for carbon-carbon bond formation. beilstein-journals.orgrsc.org In a hypothetical synthesis of this compound, a chiral catalyst could be employed to mediate the conjugate addition of a tert-butyl nucleophile to a cyclohexenecarboxylate derivative. The catalyst, often a chiral amine or a metal complex with a chiral ligand, creates a chiral environment around the substrate, directing the nucleophile to attack one face of the double bond preferentially. d-nb.info This results in an enantioenriched product.

The table below illustrates representative catalyst systems that have been successfully employed in asymmetric Michael additions for the synthesis of substituted cyclohexanes, highlighting the types of catalysts and the high levels of stereoselectivity that can be achieved. While not specific to the title compound, these examples demonstrate the potential for achieving high enantiomeric excess (ee).

Table 1: Representative Catalysts for Asymmetric Michael Additions in Cyclohexane Systems

Catalyst Type Example Catalyst Substrate Type Enantiomeric Excess (ee)
Chiral Amine Proline-derived organocatalyst α,β-Unsaturated aldehyde >95%
Chiral Phosphoric Acid BINOL-derived phosphoric acid α,β-Unsaturated ketone Up to 98%
Metal Complex Cu(II)-Box complex Nitroalkene >99%
Thiourea-based Catalyst Chiral thiourea (B124793) derivative α,β-Unsaturated ester Up to 94% nih.gov

Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations to produce other functional groups. These reactions are fundamental to the derivatization of this molecule.

Esterification: The conversion of this compound to its corresponding esters is a common transformation. The Fischer esterification is a classic method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comlibretexts.org This is an equilibrium-controlled process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or the water generated is removed. chemistrysteps.commasterorganicchemistry.com Due to the steric hindrance posed by the tert-butyl group adjacent to the carboxylic acid, the rate of esterification may be slower compared to less hindered carboxylic acids.

Hydrolysis: The reverse reaction, the hydrolysis of a 2-tert-butylcyclohexyl ester back to the carboxylic acid and the corresponding alcohol, can be achieved under either acidic or basic conditions. github.iolibretexts.org Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification and is also an equilibrium process. chemistrysteps.comyoutube.com Basic hydrolysis, also known as saponification, is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used. chemistrysteps.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Table 2: General Conditions for Esterification and Hydrolysis

Transformation Reagents Catalyst/Promoter Key Conditions
Esterification Alcohol (e.g., Methanol, Ethanol) Strong Acid (e.g., H₂SO₄, TsOH) Reflux, often with excess alcohol
Acidic Hydrolysis Water Strong Acid (e.g., HCl, H₂SO₄) Reflux, large excess of water
Basic Hydrolysis (Saponification) Water Base (e.g., NaOH, KOH) Heat, followed by acidic workup

Oxidation: The carboxylic acid group in this compound is already in a high oxidation state. msu.edu Therefore, it is generally resistant to further oxidation under standard conditions. The cyclohexane ring itself is also saturated and would require harsh conditions to undergo oxidation, which would likely lead to ring-opening and decomposition.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-tert-butylcyclohexyl)methanol. This transformation requires powerful reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. msu.edu Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent that can selectively reduce carboxylic acids.

Table 3: Reagents for the Reduction of Carboxylic Acids

Reagent Formula Typical Solvent Product
Lithium Aluminum Hydride LiAlH₄ Diethyl ether, THF Primary Alcohol
Borane Tetrahydrofuran Complex BH₃·THF Tetrahydrofuran (THF) Primary Alcohol

The carboxylic acid can be converted into more reactive derivatives, such as acyl halides, which are versatile intermediates for further nucleophilic acyl substitution reactions. khanacademy.orgmasterorganicchemistry.comlibretexts.org

Acyl Halide Formation: this compound can be converted to its corresponding acyl chloride, 2-tert-butylcyclohexanecarbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgresearchgate.net The byproducts of these reactions are gaseous (SO₂ and HCl for thionyl chloride), which facilitates their removal from the reaction mixture.

Nucleophilic Acyl Substitution: Once formed, the acyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. youtube.comyoutube.com For example, it can react with alcohols to form esters, with amines to form amides, and with water to revert to the carboxylic acid. The high reactivity of the acyl chloride makes it a valuable precursor for synthesizing various derivatives of this compound that may not be easily accessible directly from the parent carboxylic acid.

Table 4: Reagents for Acyl Chloride Formation and Subsequent Reactions

Transformation Reagent(s) Product
Acyl Chloride Formation Thionyl Chloride (SOCl₂) 2-tert-butylcyclohexanecarbonyl chloride
Acyl Chloride Formation Oxalyl Chloride ((COCl)₂) 2-tert-butylcyclohexanecarbonyl chloride
Ester Formation from Acyl Chloride Alcohol (R'OH), Pyridine Ester (RCOOR')
Amide Formation from Acyl Chloride Amine (R'₂NH) Amide (RCONR'₂)

Stereochemical Investigations and Conformational Dynamics

Configurational Isomerism: Cis and Trans Stereoisomers of 2-Tert-butylcyclohexane-1-carboxylic Acid

Configurational isomers, also known as stereoisomers, are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For 1,2-disubstituted cyclohexanes like this compound, this manifests as cis-trans isomerism. libretexts.org

Cis Isomer : In the cis isomer, both the tert-butyl group and the carboxylic acid group are on the same side of the cyclohexane (B81311) ring plane. For example, both substituents might be pointing "up" or both might be pointing "down" relative to a reference plane through the ring. libretexts.org

Trans Isomer : In the trans isomer, the tert-butyl group and the carboxylic acid group are on opposite sides of the ring plane. If one substituent is pointing "up," the other will be pointing "down." libretexts.org

These two isomers are distinct compounds and cannot be interconverted through simple bond rotations or ring flips; breaking and reforming chemical bonds is required to convert one into the other. libretexts.org

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angle of approximately 109.5° for its sp³ hybridized carbon atoms and minimize strain, it adopts a puckered, three-dimensional shape. transformationtutoring.comutexas.edu

The most stable conformation of the cyclohexane ring is the "chair" conformation. utexas.edumaricopa.edu In this arrangement, all bond angles are close to the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are staggered, which minimizes both angle strain and torsional strain. transformationtutoring.comutexas.edu

In a chair conformation, the twelve hydrogen atoms (or substituents) attached to the ring can occupy two distinct types of positions:

Axial (a) : These positions are perpendicular to the approximate plane of the ring, pointing straight up or down. youtube.comyoutube.com

Equatorial (e) : These positions are in the approximate plane of the ring, pointing out to the sides or "equator" of the molecule. youtube.comyoutube.com

Due to steric hindrance, substituents generally prefer the more spacious equatorial position over the more crowded axial position. transformationtutoring.commaricopa.edulibretexts.orglibretexts.org An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring. libretexts.orgopenstax.org

The tert-butyl group is exceptionally bulky. libretexts.orgwikipedia.org When a tert-butyl group is forced into an axial position, it experiences severe steric strain from interactions with the axial hydrogens at the C3 and C5 positions. libretexts.orgchemistryschool.net The energy cost of having a tert-butyl group in an axial position is very high, estimated to be around 5 kcal/mol (or 21 kJ/mol). libretexts.orgwikipedia.org

This high energy penalty means that the cyclohexane ring will overwhelmingly adopt a conformation where the tert-butyl group is in the equatorial position. libretexts.orgchemistryschool.net This preference is so strong that the tert-butyl group is often referred to as a "conformational lock," as it effectively prevents the ring from flipping to the conformation where it would be axial. youtube.comchemistryschool.net This locks the ring into a single, stable chair conformation.

The stability of a substituted cyclohexane conformation is determined by the sum of all strain energies. The primary sources of strain are 1,3-diaxial interactions and gauche interactions.

1,3-Diaxial Interactions : This is the most significant steric strain for axial substituents. It arises from the repulsion between an axial substituent on one carbon and the axial hydrogens (or other substituents) on the third carbons away from it (i.e., at the C3 and C5 positions). libretexts.orgopenstax.orgwikipedia.orglumenlearning.com The magnitude of this strain increases with the size of the substituent. openstax.orgwikipedia.org For the very large tert-butyl group, this interaction is highly destabilizing. chemistryschool.net

Gauche Interactions : This type of strain is analogous to the steric strain in the gauche conformation of butane. In cyclohexane, it occurs between substituents on adjacent carbons. For example, in a trans-1,2-disubstituted cyclohexane where both groups are equatorial, there is a gauche relationship between them, which introduces a small amount of steric strain. libretexts.orgmasterorganicchemistry.com

The preference for a substituent to be in the equatorial position can be quantified by its "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformations. A larger A-value indicates a stronger preference for the equatorial position.

Table 1: Conformational A-Values for Common Substituents
SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-Cl0.52.1
-OH0.93.8
-CH₃ (Methyl)1.77.1
-CH(CH₃)₂ (Isopropyl)2.29.2
-COOH (Carboxylic Acid)1.45.9
-C(CH₃)₃ (Tert-butyl)~5.0~21.0

Data compiled from various organic chemistry sources. libretexts.orgopenstax.orgwikipedia.org

As shown in the table, the A-value for the tert-butyl group is significantly larger than for other groups, highlighting its powerful role in dictating conformation.

Applying this to this compound:

Trans Isomer : Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diaxial form would place the massive tert-butyl group in an axial position, making it incredibly unstable. Therefore, the trans isomer exists almost exclusively in the diequatorial (e,e) conformation.

Cis Isomer : Must have one axial and one equatorial substituent (a,e). To avoid the large 1,3-diaxial interactions of the tert-butyl group, the molecule will adopt the conformation where the tert-butyl group is equatorial and the carboxylic acid group is axial (e,a).

Dynamic Stereochemistry and Conformational Interconversion Barriers

At room temperature, a cyclohexane ring is not static but undergoes a rapid conformational change known as a "ring flip" or chair-chair interconversion. youtube.commasterorganicchemistry.com During this process, the ring passes through higher-energy transition states, such as the "half-chair" conformation. utexas.edu The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol. utexas.edumasterorganicchemistry.com

A ring flip converts all axial positions to equatorial positions and vice versa. youtube.comlibretexts.org For a monosubstituted cyclohexane, this creates an equilibrium between two non-equivalent chair conformations. libretexts.org

For this compound, the dynamic equilibrium is heavily skewed.

In the trans isomer , the energy difference between the diequatorial (e,e) and diaxial (a,a) forms is enormous due to the axial tert-butyl group in the latter. The energy barrier to flip from the stable (e,e) form to the unstable (a,a) form is prohibitively high, so the molecule is effectively "locked" in the diequatorial state.

In the cis isomer , the ring flip interconverts a conformer with an equatorial tert-butyl/axial carboxyl group and one with an axial tert-butyl/equatorial carboxyl group. The energy difference between these two is dictated by the difference in their A-values (A_tBu - A_COOH ≈ 5.0 - 1.4 = 3.6 kcal/mol). This large energy difference means the equilibrium lies overwhelmingly (>99%) on the side of the conformer with the equatorial tert-butyl group.

Reactivity Profiles and Mechanistic Studies

Steric and Electronic Effects of the Tert-butyl Group on Carboxylic Acid Reactivity

The tert-butyl group, due to its large size, exerts a dominant steric influence on the cyclohexane (B81311) ring, effectively "locking" it into a specific chair conformation. This conformational rigidity, in turn, dictates the spatial orientation of the adjacent carboxylic acid group, profoundly affecting its accessibility and reactivity.

The tert-butyl group strongly prefers the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. fiveable.me This forces the adjacent carboxylic acid at the C-1 position to adopt either an axial or equatorial orientation depending on the stereoisomer (cis or trans). This fixed orientation is crucial as equatorial substituents are generally more reactive than their axial counterparts due to reduced steric hindrance. slideshare.net For instance, in reactions like esterification, an equatorial carboxylic acid group is more accessible to incoming reagents than a sterically hindered axial one. spcmc.ac.in

Table 1: Conformational and Predicted Electronic Properties of 2-Tert-butylcyclohexane-1-carboxylic acid Isomers

IsomerTert-butyl Group OrientationCarboxylic Acid Group OrientationExpected Relative ReactivityPredicted pKa Influence
transEquatorialEquatorialHigherSlightly higher than axial isomer
cisEquatorialAxialLowerSlightly lower than equatorial isomer

Reaction Kinetics and Selectivity in Derivatization and Ring Functionalization

The steric hindrance imposed by the tert-butyl group has a quantifiable effect on the rates of reactions involving the carboxylic acid moiety. Studies on the esterification of conformationally fixed cyclohexanecarboxylic acids provide insight into these kinetic effects. For example, the esterification of cis- and trans-4-t-butylcyclohexanecarboxylic acid with diazodiphenylmethane (B31153) has been investigated, revealing differences in reaction rates that are attributable to the axial versus equatorial position of the carboxylic acid group. rsc.org In these studies, the trans isomer, with its equatorial carboxylic acid, reacts faster than the cis isomer, which has an axial carboxylic acid. spcmc.ac.in This is a direct consequence of the greater steric accessibility of the equatorial group.

The saponification rates of esters derived from these acids also show a marked difference, with the equatorial ester hydrolyzing significantly faster than the axial one. spcmc.ac.in For instance, the saponification of ethyl trans-4-tert-butylcyclohexanecarboxylate is about 20 times faster than that of the cis isomer. spcmc.ac.in

Table 2: Relative Reaction Rates for Esterification of Substituted Cyclohexanecarboxylic Acids

CompoundCarboxylic Acid OrientationSolventRelative Rate Coefficient
trans-4-t-butylcyclohexanecarboxylic acidEquatorialMethanolHigher
cis-4-t-butylcyclohexanecarboxylic acidAxialMethanolLower
trans-4-t-butylcyclohexanecarboxylic acidEthanolHigher
cis-4-t-butylcyclohexanecarboxylic acidAxialEthanolLower

Data adapted from studies on the esterification with diazodiphenylmethane. rsc.org

In terms of ring functionalization, the bulky tert-butyl group can act as a directing group, influencing the regioselectivity of reactions on the cyclohexane ring. Due to its size, reactions are more likely to occur at positions sterically unhindered by the tert-butyl group. For instance, in radical-based C-H functionalization reactions, the catalyst's approach would be directed away from the tert-butyl substituent, favoring reaction at more accessible C-H bonds on the opposite side of the ring. nih.govacs.org The conformational rigidity also plays a role, as equatorial C-H bonds are generally more reactive than axial ones in such reactions. nih.gov

Elucidation of Reaction Mechanisms at the Carboxylic Acid and Cyclohexane Ring

The mechanisms of reactions involving this compound are largely governed by the steric constraints imposed by the tert-butyl group. For reactions at the carboxylic acid, such as esterification or amide formation, the mechanism follows the typical nucleophilic acyl substitution pathway. However, the approach of the nucleophile to the carbonyl carbon will be sterically hindered, particularly in the cis isomer where the carboxylic acid is axial. This steric hindrance raises the energy of the transition state, thus slowing down the reaction rate, as observed in kinetic studies. spcmc.ac.in

A noteworthy mechanistic aspect to consider is the potential for neighboring group participation (NGP), especially in reactions of derivatives of this compound. chem-station.comwikipedia.org Depending on the stereochemistry and the nature of the derivative, the carboxylic acid group (or a derivative thereof) can act as an internal nucleophile. researchgate.net For example, in a substitution reaction at a carbon on the cyclohexane ring, a neighboring carboxylate group could participate in an intramolecular SN2 reaction, leading to a bridged intermediate and potentially affecting the stereochemical outcome of the reaction. libretexts.org The rigid conformation enforced by the tert-butyl group would make the geometry for such participation either highly favorable or unfavorable.

For reactions occurring on the cyclohexane ring itself, such as elimination reactions, the locked conformation is critical. E2 elimination reactions, for instance, require an anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.org In a derivative of this compound, the fixed chair conformation will determine which hydrogens are in an anti-periplanar (diaxial) relationship with a leaving group, thereby controlling the regioselectivity and stereoselectivity of the elimination product. libretexts.org

Applications in Asymmetric Synthesis and Chiral Chemistry

The Chemical Compound as a Chiral Building Block in Organic Synthesis

In organic synthesis, a chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product. sigmaaldrich.com Chiral carboxylic acids are a significant class of these building blocks, often sourced from the "chiral pool"—naturally occurring enantiopure compounds—or prepared through asymmetric synthesis or optical resolution.

2-Tert-butylcyclohexane-1-carboxylic acid serves as a valuable chiral synthon due to its defined three-dimensional structure. The presence of the bulky tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, typically forcing the tert-butyl group into an equatorial position to minimize steric strain. This results in a predictable and rigid framework where the carboxylic acid at the C-1 position and the hydrogen at the C-2 position have a fixed spatial relationship. When used in synthesis, this well-defined stereochemistry can be transferred to new products, making it a useful starting material for the construction of complex chiral molecules.

Design and Utilization of Derived Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on its ability to create a highly differentiated steric environment that favors the formation of one diastereomer over the other.

Derivatives of this compound are well-suited for this role. By converting the carboxylic acid into an amide or an ester, it can be attached to a substrate. The rigid and sterically biased cyclohexane ring, dominated by the large tert-butyl group, then acts as a stereochemical controller, shielding one face of the reactive center (e.g., an enolate) and directing the approach of an incoming electrophile to the opposite, less hindered face.

The efficacy of a chiral auxiliary in inducing stereoselectivity is directly linked to its structure. For auxiliaries derived from this compound, two key structural features are paramount:

The Tert-butyl Group: This group is exceptionally large and serves as a powerful steric directing element. Its presence enforces a strong conformational bias on the cyclohexane ring, preventing ring-flipping and ensuring that the auxiliary presents a consistent and predictable steric environment during the reaction.

The Cyclohexane Backbone: The rigid chair conformation of the cyclohexane ring provides a stable scaffold. The relative positioning of the substituents (the tert-butyl group and the point of attachment to the substrate) creates distinct steric quadrants around the reactive site, which is essential for high diastereoselectivity.

The combination of these features ensures that one face of the prochiral substrate is effectively blocked, leading to high levels of asymmetric induction. The specific diastereomer formed (either cis or trans relative to the auxiliary's substituents) can often be predicted based on chelation control models (involving a Lewis acid) or non-chelation models, where steric hindrance is the primary controlling factor.

Chiral auxiliaries derived from structures like this compound are employed in a variety of fundamental carbon-carbon bond-forming reactions to control stereochemistry.

Asymmetric Alkylation: In the alkylation of enolates, a chiral auxiliary attached to the carbonyl group directs the approach of an alkyl halide. The bulky framework of the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thereby creating a new stereocenter with high diastereoselectivity.

Asymmetric Aldol (B89426) Reactions: The aldol reaction creates up to two new stereocenters. nih.govrsc.org When a chiral auxiliary is used, it controls the facial selectivity of the enolate's attack on the aldehyde. The stereochemical outcome is influenced by the geometry of the enolate (Z or E) and whether the reaction proceeds through a chelated or non-chelated transition state, both of which are strongly influenced by the steric environment of the auxiliary. nih.gov

Asymmetric Cycloaddition Reactions: In reactions like the Diels-Alder cycloaddition, a chiral auxiliary can be attached to the dienophile. researchgate.net The auxiliary's steric bulk directs the approach of the diene, leading to the preferential formation of one diastereomeric product.

Asymmetric Simmons-Smith Reaction: The Simmons-Smith reaction converts an alkene into a cyclopropane. wikipedia.orgtcichemicals.com When applied to an alkene attached to a chiral auxiliary, such as an α,β-unsaturated ester or amide, the auxiliary can direct the cyclopropanating reagent (an organozinc carbenoid) to one face of the double bond. nih.govorganic-chemistry.orgresearchgate.net This substrate-controlled diastereoselectivity is a powerful method for synthesizing enantiomerically enriched cyclopropanes.

Table 1: Illustrative Diastereoselectivity in Auxiliary-Controlled Reactions This table provides representative data for reactions controlled by cyclohexane-based chiral auxiliaries to illustrate typical outcomes.

Reaction Type Electrophile/Reagent Diastereomeric Ratio (d.r.)
Alkylation Benzyl bromide >95:5
Aldol Reaction Benzaldehyde >97:3
Diels-Alder Cyclopentadiene >90:10
Simmons-Smith Diiodomethane, Et₂Zn >95:5

Precursors for Chiral Ligands and Organocatalysts

Beyond its use in stoichiometric chiral auxiliaries, this compound can also serve as a precursor for the synthesis of chiral ligands and organocatalysts. researchgate.netmdpi.com

Chiral Ligands: The carboxylic acid can be chemically modified into various functional groups capable of coordinating with transition metals. For example, it can be reduced to the corresponding amino alcohol, which is a common precursor for widely used ligand classes such as oxazolines (e.g., BOX ligands) or phosphino-oxazolines (e.g., PHOX ligands). These ligands, when complexed with metals like palladium, rhodium, or iridium, can catalyze a vast array of asymmetric reactions, including hydrogenations, C-H functionalizations, and allylic alkylations. mdpi.com

Organocatalysts: Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. semanticscholar.org The chiral framework of this compound can be incorporated into organocatalyst structures. For instance, it could be converted into a chiral primary or secondary amine, which are key functional groups in enamine and iminium ion catalysis, commonly used in asymmetric aldol and Michael reactions.

Enantioresolution Methodologies and Determination of Absolute Configuration

As this compound is a chiral molecule, it typically exists as a racemic mixture unless synthesized asymmetrically. The separation of these enantiomers, a process known as resolution, is crucial for its application in asymmetric synthesis. tcichemicals.com Common resolution methods include:

Classical Resolution: Reacting the racemic carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated salts liberates the individual enantiomers of the carboxylic acid.

Enzymatic Resolution: Utilizing enzymes that can selectively catalyze a reaction (e.g., esterification) on only one enantiomer of the racemic mixture, allowing the reacted and unreacted enantiomers to be separated.

Once the enantiomers are isolated, determining their absolute configuration (i.e., assigning them as R or S) is essential. wikipedia.orglibretexts.org Several powerful techniques are used for this purpose:

X-ray Crystallography: If a suitable single crystal of an enantiomer or a derivative (often a salt with a molecule of known absolute configuration) can be formed, X-ray diffraction can unambiguously determine its three-dimensional structure and thus its absolute configuration. tcichemicals.comnih.gov

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra to those predicted by quantum mechanical calculations for a known configuration (e.g., the R configuration), the absolute configuration of the sample can be determined. nih.gov

Chemical Correlation: Chemically converting the molecule, without affecting the stereocenter, into a compound whose absolute configuration is already known provides a reliable assignment. wikipedia.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-tert-butylcyclohexane-1-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with specialized techniques like variable-temperature NMR, are invaluable for assigning its stereochemistry and analyzing its conformational preferences.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the context of this compound, the analysis of proton-proton coupling constants (J-values) is particularly informative for determining the relative configuration of the substituents on the cyclohexane (B81311) ring.

The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. oup.com For cyclohexane derivatives, this relationship allows for the differentiation between axial and equatorial protons. For instance, a large coupling constant (typically 10-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. libretexts.org In the case of the cis and trans isomers of this compound, the coupling patterns of the protons at C1 and C2 would be distinctly different, allowing for their unambiguous assignment.

The Nuclear Overhauser Effect (NOE) is another powerful ¹H NMR technique that provides information about the spatial proximity of protons. NOE effects are observed between protons that are close in space, regardless of whether they are directly bonded. By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to map out the through-space interactions and thus deduce the relative stereochemistry. For example, in the cis isomer, an NOE would be expected between the axial proton at C1 and the axial protons at C3 and C5, as well as with the tert-butyl group if it is in an axial position (though this is energetically unfavorable).

Table 1: Representative ¹H NMR Coupling Constants for Cyclohexane Derivatives

InteractionDihedral Angle (approx.)Typical Coupling Constant (³JHH)
Axial-Axial180°10-13 Hz
Axial-Equatorial60°2-5 Hz
Equatorial-Equatorial60°2-5 Hz

This table provides generalized data for cyclohexane systems and may vary for this compound.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of a carbon atom is sensitive to its local electronic environment and steric interactions. In conformational analysis, the chemical shifts of the cyclohexane ring carbons can indicate the orientation of substituents.

For this compound, the large tert-butyl group is expected to predominantly occupy the equatorial position to minimize steric strain. This conformational preference influences the chemical shifts of the ring carbons. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to when the substituent is equatorial. This "gamma-gauche" effect is a reliable indicator of conformational equilibrium. researchgate.net By comparing the observed ¹³C chemical shifts with those of model compounds or with calculated values, the preferred conformation of the molecule can be determined. researchgate.netnih.gov The carboxyl carbon (C=O) typically appears in the downfield region of the spectrum, generally between 170 and 185 ppm. princeton.eduoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Cyclohexanes

Carbon EnvironmentTypical Chemical Shift (ppm)
Cyclohexane Ring Carbons20-50
Carbon attached to tert-butyl group40-55
Carbon attached to carboxylic acid40-55
Quaternary carbon of tert-butyl group30-40
Methyl carbons of tert-butyl group25-35
Carboxyl Carbon (-COOH)170-185

Note: These are approximate ranges and can be influenced by solvent and other structural features.

Cyclohexane rings are not static; they undergo a rapid chair-to-chair ring flip at room temperature. For this compound, the presence of the bulky tert-butyl group significantly biases this equilibrium towards the conformation where the tert-butyl group is equatorial. However, the other conformer, with an axial tert-butyl group, may exist in a very small population.

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying such dynamic processes. mdpi.com By lowering the temperature, the rate of conformational exchange can be slowed down. researchgate.netrsc.orgucla.edu At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct in the NMR spectrum. mdpi.com This allows for the direct observation and quantification of the different conformational states and the determination of the energy barrier for the ring flip. researchgate.netnih.gov For cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR has been used to observe both the twist-boat and chair conformations. researchgate.netnih.gov A similar approach could be applied to study the conformational dynamics of this compound.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration. springernature.comnih.govresearchgate.netnih.gov By using a chiral resolving agent to form diastereomeric salts or by employing anomalous dispersion techniques, the absolute spatial arrangement of the atoms can be established. caltech.edu The resulting crystal structure would reveal the preferred conformation of the cyclohexane ring in the solid state, which is often the lowest energy conformation.

Vibrational Spectroscopy (IR) for Conformational Analysis in Solution and Solid State

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. mdpi.com The vibrational frequencies of specific bonds are influenced by their environment.

For this compound, the stretching vibration of the carbonyl group (C=O) of the carboxylic acid is a prominent feature in the IR spectrum, typically appearing in the range of 1700-1725 cm⁻¹. msu.edu The exact position of this band can be influenced by hydrogen bonding, which in turn can be affected by the conformation of the molecule. In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups can lead to the formation of dimers, resulting in a broad O-H stretching band in the 2500-3300 cm⁻¹ region. msu.edu

Conformational isomers can sometimes be distinguished by subtle differences in their IR spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), where complex skeletal vibrations occur. iosrjournals.orgnih.gov By comparing the IR spectra obtained in different states (e.g., solid vs. solution) or at different temperatures, it may be possible to gain insights into the conformational preferences of the molecule. For some carboxylic acids, distinct conformers have been observed in solution using two-dimensional infrared spectroscopy. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationApproximate Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching (H-bonded)2500-3300 (broad)
C-H (Alkyl)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1700-1725
C-O (Carboxylic Acid)Stretching1210-1320
O-H (Carboxylic Acid)Bending1395-1440

These values are approximate and can be influenced by the physical state and intermolecular interactions.

Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk Upon ionization in the mass spectrometer, the molecule can undergo fragmentation, and the resulting pattern of fragment ions can provide valuable structural information.

For this compound, the molecular ion peak (M+) would correspond to its molecular weight. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgwhitman.edumiamioh.edu The fragmentation of the tert-butyl group is also a characteristic feature, often leading to the loss of a methyl radical (-CH₃, M-15) or the formation of a stable tert-butyl cation (m/z 57). researchgate.net

While conventional mass spectrometry may not readily distinguish between stereoisomers, tandem mass spectrometry (MS/MS) techniques can sometimes be employed for isomeric differentiation. nih.govrsc.orgnih.gov By selecting the molecular ion and subjecting it to further fragmentation (collision-induced dissociation), subtle differences in the fragmentation patterns of the isomers may be observed, allowing for their distinction.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations are fundamental to understanding the intricate relationship between the structure and energy of 2-tert-butylcyclohexane-1-carboxylic acid. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries and energies.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for identifying the most stable three-dimensional arrangements (conformers) and quantifying the energy differences between them.

The conformational possibilities arise from the chair and boat forms of the cyclohexane (B81311) ring, the cis and trans relationship between the two substituents, and their potential axial (pointing up or down) or equatorial (pointing to the side) orientations. The bulky tert-butyl group has a very strong preference for the equatorial position to minimize steric strain. An axial tert-butyl group would lead to significant 1,3-diaxial interactions, a form of steric hindrance that severely destabilizes the conformer.

DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G*, are used to perform geometry optimizations. This process computationally finds the lowest energy structure for each potential conformer. Following optimization, the energies are calculated to determine their relative stabilities. For the trans isomer, the diequatorial chair conformation is expected to be the most stable. For the cis isomer, one substituent must be axial, and it is overwhelmingly likely to be the smaller carboxylic acid group, leaving the tert-butyl group equatorial. DFT calculations can precisely quantify these energy differences, which are critical for predicting the equilibrium populations of each conformer at a given temperature.

Table 1: Illustrative DFT-Calculated Relative Energies for Isomers of 2-Substituted Cyclohexane Derivatives

ConformerSubstituent Orientations (C1-COOH, C2-tBu)Predicted Relative Energy (kcal/mol)Expected Stability
trans-Chair-1Equatorial, Equatorial0.00 (Reference)Most Stable
trans-Chair-2Axial, Axial> 10.0Highly Unstable
cis-Chair-1Axial, Equatorial~2.0 - 4.0Moderately Stable
cis-Chair-2Equatorial, Axial> 5.0Unstable
Twist-BoatVaries~5.0 - 7.0Less Stable than Chair

Note: This table provides hypothetical, expected values for this compound based on principles of conformational analysis to illustrate the typical output of DFT calculations. Actual values require specific computational studies.

Molecular Mechanics and Empirical Force Field Calculations

Molecular mechanics (MM) offers a computationally faster alternative to quantum methods for exploring conformational landscapes. These calculations are based on empirical force fields, which model a molecule as a collection of atoms connected by springs, treating bonds, angles, and torsions with classical mechanics potentials.

Empirical force fields like MM2, MM3, and others are parameterized to reproduce experimental data and high-level quantum calculations for various molecular fragments. They are particularly effective at calculating strain energy, which is the excess energy a molecule possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles, as well as through-space steric repulsions. wikipedia.orgencyclopedia.pub

For this compound, molecular mechanics can rapidly assess numerous potential conformers. The calculations would confirm the strong preference for conformers where the tert-butyl group occupies an equatorial position. Studies on the closely related cis-1,2-di-tert-butylcyclohexane have shown that empirical force field calculations can identify multiple stable chair conformers and calculate the energy difference between them. researchgate.net A similar analysis for this compound would quantify the strain contributions from angle distortions and steric clash (van der Waals strain), particularly the 1,3-diaxial interactions involving the axial substituent. wikipedia.org

The cyclohexane ring is not static; it undergoes conformational transitions, most notably the "chair flip" which interconverts one chair form into another. During this process, axial substituents become equatorial, and vice versa. Molecular mechanics can simulate these dynamic processes to map the energy pathway and identify the transition states (the highest energy points on the pathway).

For this compound, the energy barrier for a chair flip that would move an equatorial tert-butyl group into an axial position is expected to be very high, effectively locking the ring in a single chair conformation. However, other transitions, such as the rotation of the carboxylic acid group or slight twisting of the ring, are more accessible. Force field calculations can model these pathways by systematically changing specific dihedral angles and calculating the resulting energy, thereby determining the activation barriers for these transformations. Research on cis-1,2-di-tert-butylcyclohexane has used this method to explore complex interconversion paths and rotational barriers of the tert-butyl groups. researchgate.net

Table 2: Representative Data from Molecular Mechanics Simulations

ProcessInitial ConformerFinal ConformerCalculated Energy Barrier (kcal/mol)
Chair Flip (trans-diequatorial to trans-diaxial)trans-(e,e)trans-(a,a)> 15.0
Chair Flip (cis-ax,eq to cis-eq,ax)cis-(a,e)cis-(e,a)~10.0 - 12.0
C-COOH Bond RotationGaucheAnti~1.0 - 3.0

Note: This table is illustrative, showing the type of data generated from simulations of conformational transitions based on known values for substituted cyclohexanes.

Predictive Modeling of Reactivity and Stereoselectivity based on Structural Parameters

The results from conformational analysis serve as a foundation for predicting the chemical reactivity and stereoselectivity of this compound. The principle is that the molecule's reactivity is dominated by the properties of its most stable, and therefore most populated, conformer(s).

Structural and electronic parameters obtained from DFT calculations—such as the electrostatic potential map, frontier molecular orbitals (HOMO and LUMO), and atomic charges—can predict sites of reactivity. For example, the electrostatic potential can identify the most acidic proton on the carboxylic acid and highlight the nucleophilic character of the carbonyl oxygen.

The conformation of the cyclohexane ring dictates the accessibility of the reactive sites. In the most stable conformer of the cis isomer, the axial carboxylic acid group may be more sterically hindered from one face by the ring itself compared to an equatorial group. This steric hindrance can influence the stereochemical outcome of reactions at the carbonyl carbon or at the adjacent carbon on the ring. Modern approaches also use libraries of DFT-calculated descriptors for carboxylic acids in conjunction with machine learning models to predict reaction outcomes, such as rates and yields, for a vast number of substrates. mit.edu By understanding the precise 3D structure and electronic distribution, computational models can predict how the molecule will interact with other reagents, guiding synthetic chemistry efforts.

Emerging Research Avenues and Future Outlook

Development of Novel Enantioselective Synthetic Methodologies Incorporating the Chemical Compound

Enantioselective synthesis, which focuses on producing a single enantiomer of a chiral product, is of paramount importance in fields like pharmacology where only one enantiomer may be biologically active or safe. pressbooks.pub The development of new synthetic methods often relies on chiral catalysts or auxiliaries that can effectively control the three-dimensional arrangement of atoms during a reaction. pressbooks.pub

Future research is anticipated to explore the use of 2-tert-butylcyclohexane-1-carboxylic acid and its derivatives as key components in novel enantioselective transformations. The fixed chair conformation of the cyclohexane (B81311) ring, due to the bulky tert-butyl substituent, offers a predictable and well-defined steric environment. This predictability is highly desirable when designing reactions where facial selectivity is crucial. Researchers may investigate its incorporation into catalytic systems where the carboxylic acid moiety acts as a binding site for a metal center, while the tert-butylcyclohexane (B1196954) backbone provides the chiral environment necessary to direct the stereochemical outcome of reactions such as hydrogenations, epoxidations, or carbon-carbon bond-forming reactions.

Exploration of New Chiral Auxiliary and Ligand Designs Derived from the Tert-butylcyclohexane Scaffold

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. researchgate.net The success of an auxiliary relies on its ability to effectively bias the reaction to favor one diastereomeric pathway, followed by its clean removal. The tert-butylcyclohexane scaffold is an attractive candidate for the design of new chiral auxiliaries.

The rigidity and significant steric bulk of the this compound framework can be exploited to create highly effective stereodirecting groups. By converting the carboxylic acid to other functional groups (e.g., amides, esters, or alcohols), a variety of new chiral auxiliaries can be designed. These new auxiliaries could be applied in a range of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations. The predictable conformation of the cyclohexane ring would allow for the creation of well-defined transition state models, facilitating the rational design of auxiliaries that can deliver high levels of diastereoselectivity. nih.gov The development of auxiliaries based on this scaffold could lead to efficient and scalable routes for synthesizing complex chiral molecules.

Interdisciplinary Research at the Interface of Organic Chemistry and Theoretical Chemistry

The synergy between experimental organic chemistry and theoretical chemistry provides powerful tools for understanding and predicting chemical behavior. researchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are increasingly used to study molecular structures, conformations, and reaction mechanisms. researchgate.netnih.gov

For this compound, interdisciplinary research can provide deep insights into its conformational landscape. While the tert-butyl group is known to strongly favor an equatorial position, locking the ring in a specific chair conformation, theoretical calculations can precisely quantify the energetic penalties of alternative conformations, such as twist-boat forms or a chair with an axial tert-butyl group. pressbooks.pub Furthermore, these computational tools can model the transition states of reactions involving this molecule, helping to explain observed stereoselectivities and to predict the outcomes of new synthetic methodologies. chemrxiv.org This predictive power can accelerate the development of new catalysts and chiral auxiliaries derived from the tert-butylcyclohexane scaffold by allowing researchers to screen potential designs in silico before committing to laboratory synthesis.

Advanced Studies on Steric and Electronic Effects in Highly Substituted Cyclohexane Systems

The study of steric and electronic effects is fundamental to understanding the structure and reactivity of organic molecules. wikipedia.orge-bookshelf.de Substituted cyclohexanes have long served as a primary system for investigating these interactions. pressbooks.pub The tert-butyl group is particularly noteworthy for its profound steric influence. Due to its large size, a tert-butyl group on a cyclohexane ring overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions, which are a form of steric strain. pressbooks.pub This preference is so strong that it effectively "locks" the conformation of the ring.

| Conformational Preference (A-value) of Common Substituents on a Cyclohexane Ring | | :--- | :--- | | Substituent | A-value (kcal/mol) | | -F | 0.24 | | -Cl | 0.53 | | -OH | 0.94 | | -CH₃ (Methyl) | 1.7 | | -CH(CH₃)₂ (Isopropyl) | 2.1 | | -C(CH₃)₃ (tert-Butyl) | ~5.0 | This table illustrates the energy difference between the axial and more stable equatorial conformer for various substituents. The large A-value for the tert-butyl group highlights its powerful effect in dictating the conformation of the cyclohexane ring. pressbooks.pub

Q & A

Q. What are the optimal synthetic routes for preparing 2-tert-butylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves introducing the tert-butyl group to a cyclohexane backbone via Friedel-Crafts alkylation or nucleophilic substitution. For example, tert-butyl halides can react with cyclohexene derivatives under acidic catalysis (e.g., AlCl₃) to form the substituted cyclohexane intermediate. Subsequent oxidation of the methyl group to a carboxylic acid (e.g., using KMnO₄ or CrO₃) completes the synthesis. Steric hindrance from the tert-butyl group necessitates prolonged reaction times or elevated temperatures to achieve acceptable yields (60–75%) . Optimization studies suggest using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. How do stereochemical considerations affect the conformational analysis of this compound?

The tert-butyl group adopts an equatorial position due to its large steric bulk, minimizing 1,3-diaxial interactions. This preference stabilizes the chair conformation of the cyclohexane ring. Computational studies (DFT) show that the carboxylic acid group at C1 remains axial, leading to intramolecular hydrogen bonding with the tert-butyl oxygen in certain rotamers. Experimental NMR data (¹H coupling constants) corroborate this, with vicinal coupling constants (J = 10–12 Hz) indicating axial-equatorial proton arrangements .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹³C NMR distinguishes tert-butyl carbons (δ ~25–30 ppm) and the carboxylic acid carbonyl (δ ~170–175 ppm). ¹H NMR reveals splitting patterns for axial vs. equatorial protons on the cyclohexane ring (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1492 for C₁₁H₁₈O₂) and fragmentation patterns indicative of tert-butyl loss .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

The tert-butyl group’s steric bulk directs electrophilic attacks to the less hindered C3 or C4 positions. For example:

  • Esterification : Use DCC/DMAP to selectively convert the C1 carboxylic acid to an ethyl ester, preserving the tert-butyl group for downstream reactions .
  • C–H Activation : Pd-catalyzed C–H functionalization at C4 is feasible under mild conditions (e.g., Pd(OAc)₂, Ag₂CO₃), enabling aryl or halogen substitutions .

Q. What computational strategies are employed to model the reactivity and conformational dynamics of this compound?

  • Density Functional Theory (DFT) : Calculations (B3LYP/6-31G*) predict transition states for esterification or decarboxylation, revealing activation energies (ΔG‡ ≈ 25–30 kcal/mol) .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water, DMSO) model solvation effects on hydrogen-bonding networks and aggregation behavior .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility) for this compound?

Discrepancies often arise from:

  • Isomeric impurities : Cis/trans isomerization in synthetic intermediates can alter melting points. HPLC purification (C18 column, acetonitrile/water gradient) resolves this .
  • Hydration states : Anhydrous vs. monohydrate forms affect solubility. Karl Fischer titration or TGA identifies water content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.